molecular formula C18H36Cl2 B14275005 1,18-Dichlorooctadecane CAS No. 137117-17-0

1,18-Dichlorooctadecane

Cat. No.: B14275005
CAS No.: 137117-17-0
M. Wt: 323.4 g/mol
InChI Key: RWDNVAYFEUJBJV-UHFFFAOYSA-N
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Description

1,18-Dichlorooctadecane is an organic compound with the molecular formula C18H36Cl2 It is a chlorinated hydrocarbon, specifically a long-chain alkane with chlorine atoms attached to the first and eighteenth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,18-Dichlorooctadecane can be synthesized through the chlorination of octadecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet (UV) light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Non-polar solvents such as carbon tetrachloride (CCl4) or hexane.

    Reaction Time: Several hours to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where octadecane and chlorine gas are introduced, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,18-Dichlorooctadecane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to octadecane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or carboxylic acids, depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 1,18-dihydroxyoctadecane or other substituted derivatives.

    Reduction: Formation of octadecane.

    Oxidation: Formation of 1,18-octadecanediol or octadecanoic acid.

Scientific Research Applications

1,18-Dichlorooctadecane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and as a model compound for studying the behavior of chlorinated hydrocarbons.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,18-Dichlorooctadecane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. The pathways involved include:

    Covalent Bond Formation: Interaction with nucleophilic amino acids in proteins.

    Oxidative Stress: Generation of reactive oxygen species (ROS) through metabolic processes.

    Membrane Disruption: Integration into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

1,18-Dichlorooctadecane can be compared with other similar compounds such as:

    1,17-Dichlorooctadecane: Similar structure but with chlorine atoms at the first and seventeenth positions.

    1-Chlorooctadecane: Contains only one chlorine atom at the first position.

    1,18-Dibromooctadecane: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where selective reactivity is required.

Properties

CAS No.

137117-17-0

Molecular Formula

C18H36Cl2

Molecular Weight

323.4 g/mol

IUPAC Name

1,18-dichlorooctadecane

InChI

InChI=1S/C18H36Cl2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2

InChI Key

RWDNVAYFEUJBJV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCl)CCCCCCCCCl

Origin of Product

United States

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